molecular formula C11H9LiN2O2 B2438130 Lithium;1-methyl-5-phenylimidazole-2-carboxylate CAS No. 2260931-79-9

Lithium;1-methyl-5-phenylimidazole-2-carboxylate

Cat. No.: B2438130
CAS No.: 2260931-79-9
M. Wt: 208.15
InChI Key: HMAJUESAPFQJKK-UHFFFAOYSA-M
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Description

Lithium;1-methyl-5-phenylimidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Lithium;1-methyl-5-phenylimidazole-2-carboxylate, typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are gaining popularity. These methods not only improve yield but also reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methyl-5-phenylimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles.

Scientific Research Applications

Lithium;1-methyl-5-phenylimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials

Mechanism of Action

The mechanism of action of Lithium;1-methyl-5-phenylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure with similar chemical properties but lacks the specific substitutions found in Lithium;1-methyl-5-phenylimidazole-2-carboxylate.

    1-Methylimidazole: Similar in structure but without the phenyl and carboxylate groups.

    5-Phenylimidazole: Contains the phenyl group but lacks the methyl and carboxylate groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

lithium;1-methyl-5-phenylimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.Li/c1-13-9(7-12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJUESAPFQJKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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